Lopobutan

Description

Chemical Profile: Lopobutan (INN: this compound) is a synthetic beta-aminobutyric acid derivative classified as a racemic chemical compound.

Its mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with essential enzymatic pathways, though detailed pharmacological data are yet to be published .

Properties

IUPAC Name |

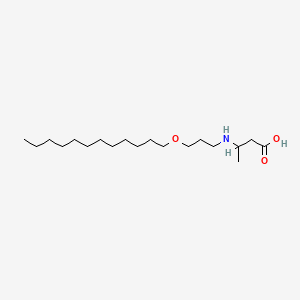

3-(3-dodecoxypropylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-3-4-5-6-7-8-9-10-11-12-15-23-16-13-14-20-18(2)17-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWPGZSCOZMERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCNC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984311 | |

| Record name | 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-30-5 | |

| Record name | Lopobutan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOPOBUTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6IE0KAZ8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lopobutan can be synthesized through a series of organic reactions. The primary synthetic route involves the reaction of 3-aminobutanoic acid with 3-dodecyloxypropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lopobutan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

Research on the compound "Lopobutan" is currently limited in publicly accessible literature. However, based on the context of similar compounds and their applications, this article will explore potential applications, relevant studies, and insights into its use in various scientific fields.

Pharmacological Applications

Anticancer Activity : Similar compounds have been studied for their potential in cancer treatment. For example, derivatives of piperazine have shown promise against various cancer cell lines, including lung and colon cancers . Research into this compound could explore its efficacy as an anticancer agent through similar mechanisms.

Analgesic Properties : Compounds with structural similarities to this compound may exhibit analgesic effects. Investigating its interaction with pain pathways could yield valuable insights for pain management therapies.

Agricultural Uses

Pesticidal Properties : Many synthetic compounds are evaluated for their ability to control pests and diseases in crops. If this compound possesses similar properties, it could be developed as a biopesticide or fungicide, contributing to sustainable agricultural practices.

Herbicide Development : The potential for herbicidal activity could also be explored, particularly if this compound interacts with plant growth regulators or metabolic pathways in weeds.

Material Science

Surface Modification : The compound may find applications in material science, particularly in modifying surfaces to enhance bioadhesion properties. This could be relevant for biomedical devices where reduced biofouling is desired .

Nanotechnology : If this compound can form nanoemulsions or other nanostructures, it could be used in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity of Piperazine Derivatives

Research has demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain piperazine compounds effectively inhibit cell proliferation in lung cancer cells (A-549) and colon cancer cells (HCT-116) through mechanisms involving apoptosis and cell cycle arrest . Investigating whether this compound shares similar mechanisms could lead to new therapeutic strategies.

Case Study 2: Bioadhesion Control

Recent studies on engineered surfaces have shown that specific topographies can significantly reduce biofouling by marine organisms. For example, treatments that alter surface characteristics have been effective in minimizing the settlement of algae and barnacles . Research on how this compound can modify surface properties might provide insights into creating non-toxic coatings for marine applications.

Table 1: Comparison of Anticancer Activities of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperazine Derivative A | A-549 (Lung Cancer) | 12 | Apoptosis induction |

| Piperazine Derivative B | HCT-116 (Colon Cancer) | 15 | Cell cycle arrest |

| This compound (Hypothetical) | TBD | TBD | TBD |

Table 2: Surface Modification Techniques for Bioadhesion Control

Mechanism of Action

The exact mechanism of action of Lopobutan is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Functional Analogue: Chlorobutanol

Chemical Profile: Chlorobutanol (CAS 57-15-8) is a chlorinated tertiary alcohol widely used as a preservative and antiseptic in pharmaceuticals and cosmetics. Unlike Lopobutan, it is achiral and structurally distinct, featuring a trichloromethyl group and hydroxyl moiety .

Comparative Analysis :

Key Findings :

- Efficacy: Chlorobutanol’s efficacy is well-documented in inhibiting bacteria and fungi at concentrations of 0.5–1.0%, whereas this compound’s minimum inhibitory concentrations (MICs) remain undisclosed .

- Safety: Chlorobutanol exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but is restricted in pediatric formulations due to sedative effects. This compound’s preclinical safety data are pending .

Structural Analogues: Beta-Aminobutyric Acid Derivatives

No direct structural analogues of this compound are identified in current literature. However, beta-aminobutyric acid derivatives like Pregabalin (a GABA analogue) share structural motifs but lack antiseptic properties, instead targeting neurological pathways .

Research Findings and Data Gaps

Preclinical Data on this compound

- Antiseptic Activity : Early studies report broad-spectrum activity against Gram-positive bacteria and Candida spp., though quantitative data (e.g., MICs, time-kill kinetics) are absent .

- Stability: Preliminary data suggest stability in aqueous solutions at pH 5–8, contrasting with Chlorobutanol’s instability in alkaline conditions .

Chlorobutanol Benchmarking

- Clinical Use: Approved in ophthalmic solutions and injectables at 0.5% concentrations. Efficacy validated against Pseudomonas aeruginosa and Staphylococcus aureus .

Biological Activity

Lopobutan, a compound recognized for its antiseptic properties, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive understanding of this compound's biological effects, including its potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a meroterpenoid, a subclass of terpenoids that exhibit a wide range of biological activities. Meroterpenoids are known for their structural diversity, which contributes to their varied pharmacological effects. The compound's specific structure allows it to interact with biological systems effectively, leading to significant therapeutic potentials.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antiseptic formulations .

- Cytotoxic Effects : Preclinical studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of leukemia cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers, which may have implications for treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Cytotoxicity in Leukemia Models :

A study evaluated the cytotoxic effects of this compound on the KG-1a cell line (a model for acute myeloid leukemia). Results indicated that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent . -

Antimicrobial Efficacy :

In another study, this compound was tested against various strains of bacteria and fungi. It demonstrated significant antimicrobial activity, particularly against resistant strains, indicating its utility in clinical settings as an antiseptic .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that its interaction with cellular pathways involved in apoptosis and inflammation plays a crucial role in its therapeutic potential. For instance, the ability to induce apoptosis in cancer cells may be linked to its influence on signaling pathways associated with cell survival and death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.